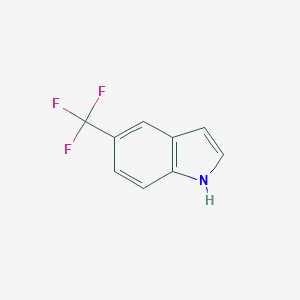
5-(Trifluoromethyl)indole
Cat. No. B010600
Key on ui cas rn:
100846-24-0
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Combine moist Raney nickel (330 g), 2-methylthio-5-trifluoromethyl-1H-indole (33.8 g, 146.2 mmol) and absolute ethanol (850 ml) and stir. After 1.5 hours, filter the mixture through celite and wash the celite with ethanol (500 ml). Evaporate the filtrate to dryness, add toluene (20 ml) and evaporate and dry to give 5-trifluoromethylindole: mp=55–60° C.
Name
2-methylthio-5-trifluoromethyl-1H-indole
Quantity
33.8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CS[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:7][CH:6]=2>[Ni].C(O)C>[F:15][C:12]([F:13])([F:14])[C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][CH:3]=[CH:11]2
|
Inputs


Step One
|
Name
|
2-methylthio-5-trifluoromethyl-1H-indole
|
|
Quantity
|
33.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NC2=CC=C(C=C2C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
330 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the mixture through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the celite with ethanol (500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the filtrate to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add toluene (20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2C=CNC2=CC1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
